

# EBOV-GP Interaction with Niemann-Pick C1 (NPC1): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ebov-GP-IN-1*

Cat. No.: *B14762193*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

The entry of the Ebola virus (EBOV) into host cells is a multi-step process culminating in the fusion of the viral and endosomal membranes, a critical event mediated by the interaction between the viral glycoprotein (GP) and the host's Niemann-Pick C1 (NPC1) protein. This technical guide provides an in-depth examination of the molecular intricacies of the EBOV-GP-NPC1 interaction, offering a comprehensive resource for researchers actively engaged in filovirus research and the development of antiviral therapeutics. The guide details the essential priming of EBOV-GP by host cathepsins, the structural basis of the subsequent binding to NPC1's domain C, and the functional consequences of this interaction for viral entry. Furthermore, it outlines key experimental protocols to study this interaction and presents quantitative data in a structured format to facilitate comparative analysis.

## Introduction

Ebola virus disease (EVD) is a severe, often fatal, illness in humans. The causative agent, EBOV, is an enveloped, single-stranded RNA virus whose entry into host cells is orchestrated by its sole surface glycoprotein, GP.<sup>[1]</sup> The entry process is complex, involving attachment to the cell surface, internalization via macropinocytosis into endosomes, and proteolytic processing of GP by host endosomal proteases.<sup>[2][3]</sup> This cleavage is a prerequisite for the subsequent binding of GP to its intracellular receptor, the Niemann-Pick C1 (NPC1) protein, which is essential for viral membrane fusion and the release of the viral genome into the

cytoplasm.[\[4\]](#)[\[5\]](#)[\[6\]](#) Understanding the precise mechanisms governing the EBOV-GP-NPC1 interaction is paramount for the rational design of effective antiviral strategies.

## The EBOV Entry Pathway: A Stepwise Process

The entry of EBOV is a highly regulated cascade of events, as depicted in the signaling pathway below. The virus initially attaches to various factors on the cell surface before being internalized into the endosomal network.[\[3\]](#) Within the late endosome, a low pH environment and the action of cysteine proteases, primarily cathepsins B and L (CatB/L), cleave the heavily glycosylated glycan cap and mucin-like domain from the GP1 subunit.[\[7\]](#)[\[8\]](#)[\[9\]](#) This proteolytic priming exposes the receptor-binding site (RBS) on GP, generating a cleaved form of the glycoprotein (GPcl) that is competent to bind NPC1.[\[6\]](#)[\[10\]](#) The interaction between GPcl and NPC1, specifically with its luminal domain C, is a critical step that is thought to trigger further conformational changes in GP, leading to the fusion of the viral and endosomal membranes.[\[6\]](#)[\[11\]](#)[\[12\]](#)

**Figure 1:** EBOV Entry Signaling Pathway.

# Molecular Determinants of the EBOV-GP-NPC1 Interaction

## The Role of Cathepsin Cleavage

The proteolytic processing of EBOV-GP by endosomal cathepsins is an indispensable step for viral entry.<sup>[9]</sup> This cleavage removes the heavily glycosylated mucin-like domain and a glycan cap, unmasking the receptor-binding site (RBS) on the GP1 subunit.<sup>[8][13]</sup> The resulting cleaved glycoprotein, GPcl, is primed for interaction with NPC1.<sup>[6]</sup> Studies have shown that viruses with uncleaved GP are unable to bind NPC1 and are non-infectious.<sup>[14]</sup> The cleavage process generates a 19 kDa form of GP1 that is fusogenic.<sup>[9]</sup>

## Structural Basis of the GPcl-NPC1 Interaction

Cryo-electron microscopy and X-ray crystallography have provided high-resolution structures of the EBOV GPcl in complex with the luminal domain C of NPC1 (NPC1-C).<sup>[6][11][15]</sup> These studies reveal that NPC1-C engages a hydrophobic pocket on the head of GPcl through two protruding loops.<sup>[10][16]</sup> The interaction is characterized by a combination of electrostatic and hydrophobic forces.<sup>[2][17]</sup>

Key residues in both GPcl and NPC1-C are critical for this interaction. Mutagenesis studies have identified specific amino acids in the RBS of GPcl and on the interacting loops of NPC1-C that, when altered, can significantly reduce or abrogate binding and subsequent viral entry.<sup>[17][18]</sup> For instance, a single amino acid change at position 503 in NPC1 can dramatically affect its binding to EBOV GP and influence host range.<sup>[18]</sup>

## Data Presentation

### Binding Affinities of EBOV-GPcl to NPC1 Domain C

The interaction between EBOV-GPcl and NPC1-C has been quantified using various biophysical techniques, primarily surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISAs). The binding affinity is typically in the nanomolar range, indicating a high-avidity interaction.

| Interacting Proteins                   | Method | Binding Affinity (EC50/KD) | Reference |
|----------------------------------------|--------|----------------------------|-----------|
| EBOV GP <sub>C1</sub> and Human NPC1-C | ELISA  | ~0.5 nM (EC50)             | [2]       |
| SUDV GP <sub>C1</sub> and Human NPC1-C | SPR    | 110 nM (KD)                | [15]      |
| EBOV GP <sub>C1</sub> and Human NPC1-C | SPR    | 530 nM (KD)                | [15]      |

## Impact of Mutations on EBOV-GP-NPC1 Interaction and Viral Infectivity

Site-directed mutagenesis has been instrumental in elucidating the critical residues for the GP-NPC1 interaction. The following table summarizes the effects of key mutations on NPC1 binding and viral infectivity.

| Protein    | Mutation     | Effect on NPC1 Binding | Effect on Viral Infectivity    | Reference |
|------------|--------------|------------------------|--------------------------------|-----------|
| EBOV GP    | L122A        | Significantly Reduced  | >3 log <sub>10</sub> reduction | [2][17]   |
| EBOV GP    | T83M + I113M | Significantly Reduced  | >3 log <sub>10</sub> reduction | [2]       |
| Human NPC1 | F503Y        | >1,000-fold reduction  | Reduced infection              | [18]      |
| Viper NPC1 | Y503F        | Restored binding       | Restored infection             | [18]      |

## Experimental Protocols

### EBOV GP<sub>C1</sub>-NPC1 Binding ELISA

This protocol describes a solid-phase enzyme-linked immunosorbent assay to quantify the binding of soluble NPC1 domain C to cleaved EBOV GP.[18][19]



[Click to download full resolution via product page](#)

**Figure 2: EBOV GPcl-NPC1 Binding ELISA Workflow.**

## Methodology:

- Plate Coating: Coat a 96-well ELISA plate with a monoclonal antibody specific for EBOV GP (e.g., KZ52) overnight at 4°C.[18]
- Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
- Virus Capture: Add vesicular stomatitis virus (VSV) particles pseudotyped with EBOV GP to the wells and incubate for 1-2 hours at room temperature.
- GP Cleavage: Wash the plate and add thermolysin (e.g., 250 µg/ml) to cleave the GP on the captured viral particles. Incubate for a defined period, then inactivate the thermolysin.[18]
- NPC1 Binding: Add serial dilutions of purified, Flag-tagged soluble NPC1 domain C to the wells and incubate for 1 hour at room temperature.
- Detection: Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-Flag antibody. Incubate for 1 hour at room temperature.
- Signal Development: Wash the plate and add a suitable HRP substrate. Stop the reaction and measure the absorbance at the appropriate wavelength.

## Co-Immunoprecipitation (Co-IP) of EBOV GPcl and NPC1

This protocol details a method to assess the interaction between EBOV GPcl and full-length NPC1 from cell lysates.[14]

## Methodology:

- Cell Lysate Preparation: Prepare lysates from cells expressing Flag-tagged human NPC1.
- Bead Preparation: Coat magnetic beads with an anti-GP monoclonal antibody (e.g., KZ52).

- GP Capture: Incubate the antibody-coated beads with detergent extracts containing either uncleaved or cleaved VSV-EBOV GP particles.
- Co-IP: Mix the GP-decorated beads with the cell lysates containing NPC1-Flag at a specific pH (e.g., pH 5.1 to mimic the late endosome) and incubate at 4°C.[14]
- Washing: Retrieve the beads and wash them extensively to remove non-specific binders.
- Elution and Analysis: Elute the bound proteins from the beads and analyze the presence of NPC1-Flag and GP by Western blotting using anti-Flag and anti-GP antibodies, respectively.

## Therapeutic Implications

The essential role of the EBOV-GP-NPC1 interaction in viral entry makes it a prime target for antiviral drug development.[4][20] Small molecules that inhibit this interaction have shown efficacy in cell culture models of EBOV infection.[4][21] These inhibitors can act by either binding to NPC1 and preventing its interaction with GPcl or by targeting the RBS on GPcl itself. [4] The development of such inhibitors holds significant promise for the treatment of EVD.

## Conclusion

The interaction between EBOV-GP and its intracellular receptor NPC1 is a highly specific and essential step in the viral life cycle. A detailed understanding of the molecular mechanisms governing this interaction, from the initial proteolytic priming of GP to the structural details of the GPcl-NPC1 complex, is crucial for the development of novel antiviral therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this critical viral-host interaction and to explore new avenues for therapeutic intervention.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Interaction between TIM-1 and NPC1 Is Important for Cellular Entry of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors reveal Niemann-Pick C1 is essential for ebolavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ebola virus entry requires the cholesterol transporter Niemann-Pick C1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ebola Viral Glycoprotein Bound to Its Endosomal Receptor Niemann-Pick C1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Cathepsin Cleavage Potentiates the Ebola Virus Glycoprotein To Undergo a Subsequent Fusion-Relevant Conformational Change - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Insights into the Interaction of Filovirus Glycoproteins with the Endosomal Receptor Niemann-Pick C1: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. primo.pugetsound.edu [primo.pugetsound.edu]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Ebola virus entry requires the host-programmed recognition of an intracellular receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Host-Primed Ebola Virus GP Exposes a Hydrophobic NPC1 Receptor-Binding Pocket, Revealing a Target for Broadly Neutralizing Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Identification of potential inhibitors of protein-protein interaction useful to fight against Ebola and other highly pathogenic viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Small molecule inhibitors reveal N ... | Article | H1 Connect [archive.connect.h1.co]
- 21. Small molecule inhibitors reveal Niemann-Pick C1 is essential for Ebola virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [EBOV-GP Interaction with Niemann-Pick C1 (NPC1): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14762193#ebov-gp-interaction-with-niemann-pick-c1-npc1>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)